

Mass Spectrometry Analysis of 4-CYANO-7-METHYLINDAN: A Comparative Guide

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Compound of Interest

Compound Name: 4-CYANO-7-METHYLINDAN

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for **4-CYANO-7-METHYLINDAN** and its structural analogs. Due to the absence of publicly available experimental mass spectrometry data for **4-CYANO-7-METHYLINDAN**, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with experimental data from structurally related indane derivatives. This analysis is intended to serve as a valuable resource for researchers working with this and similar molecules in areas such as metabolite identification, impurity profiling, and drug discovery.

Predicted and Experimental Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge (m/z) ratios for the molecular ion and major fragments of **4-CYANO-7-METHYLINDAN**. This is compared with the experimental data for selected indane derivatives.

Compound	Molecular Formula	Molecular Weight (Da)	Parent Ion (M+) [m/z]	Major Fragment Ions [m/z]
4-CYANO-7-METHYLINDAN	C ₁₁ H ₁₁ N	157.21	157 (Predicted)	156, 142, 130, 115 (Predicted)
4-Methylindan	C ₁₀ H ₁₂	132.20	132	117, 91[1]
4,7-Dimethylindan	C ₁₁ H ₁₄	146.23	146	131, 115, 91[2] [3]
7-Methyl-1-indanone	C ₁₀ H ₁₀ O	146.18	146	118, 90, 63[4]
7-Methylindan-4-ol	C ₁₀ H ₁₂ O	148.20	148	133, 115, 105[5]

Note: Data for **4-CYANO-7-METHYLINDAN** is predicted based on its chemical structure and common fragmentation pathways.

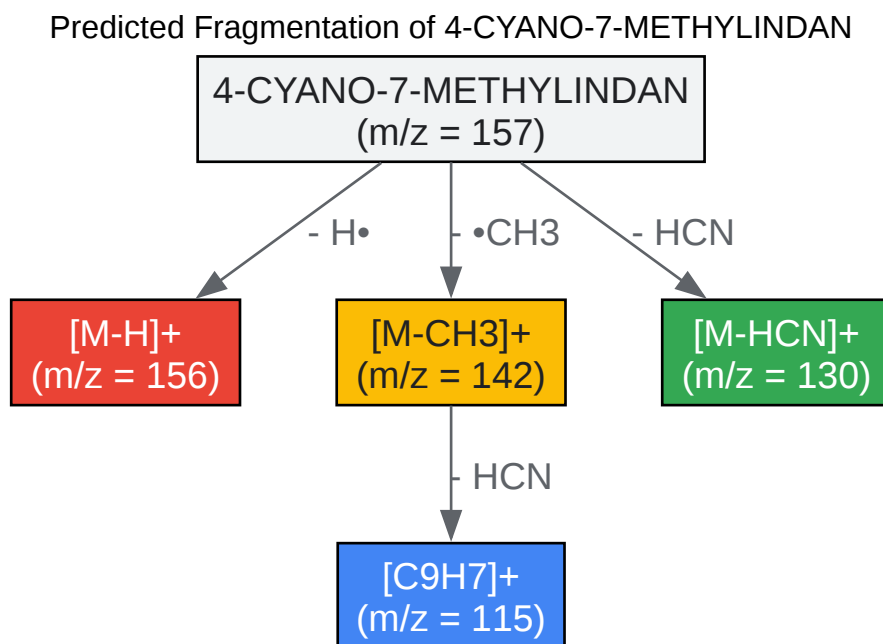
Predicted Fragmentation Pathway of 4-CYANO-7-METHYLINDAN

The structure of **4-CYANO-7-METHYLINDAN** suggests several likely fragmentation pathways under electron ionization (EI). The initial ionization would result in the formation of a molecular ion (M+) at m/z 157. Subsequent fragmentation is predicted to occur through the following mechanisms:

- Loss of a hydrogen radical ([M-H]⁺): A common fragmentation for compounds with benzylic hydrogens, leading to a stabilized radical cation at m/z 156.
- Loss of a methyl radical ([M-CH₃]⁺): Cleavage of the methyl group from the indane ring would result in a fragment at m/z 142.
- Loss of HCN ([M-HCN]⁺): A characteristic fragmentation for aromatic nitriles, which would produce a fragment at m/z 130.

- Retro-Diels-Alder (RDA) reaction: Cleavage of the cyclopentene ring could lead to the formation of a stable aromatic fragment.

The following diagram illustrates the predicted fragmentation pathway:



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Caption: Predicted electron ionization fragmentation pathway of **4-CYANO-7-METHYLINDAN**.

Experimental Protocols

A standard method for the mass spectrometry analysis of a semi-volatile small molecule like **4-CYANO-7-METHYLINDAN** would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation:

- Dissolve a small amount (approximately 1 mg) of the solid sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

- Further dilute the stock solution to a working concentration of 10-100 µg/mL.
- If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: m/z 40-400.
- Scan Speed: 1000 amu/s.

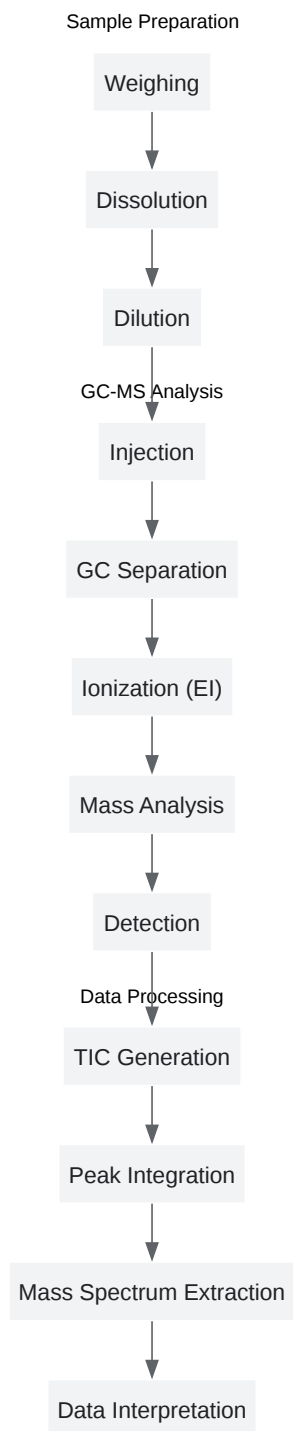
Data Analysis:

The acquired data would be processed using the instrument's software. The total ion chromatogram (TIC) would be used to identify the peak corresponding to **4-CYANO-7-METHYLINDAN**. The mass spectrum of this peak would then be extracted and analyzed to determine the molecular ion and the fragmentation pattern. Comparison with a spectral library (if available) or manual interpretation would be performed to confirm the structure.

Experimental Workflow

The general workflow for the mass spectrometry analysis is depicted below.

General GC-MS Experimental Workflow



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Caption: A typical workflow for the analysis of a small molecule by GC-MS.

This guide provides a foundational understanding of the expected mass spectrometric behavior of **4-CYANO-7-METHYLINDAN**. Experimental verification of the predicted fragmentation is essential for definitive structural confirmation. The provided protocols and comparative data serve as a starting point for researchers undertaking such analyses.

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References

- 1. 4-Methylindan | C₁₀H₁₂ | CID 13211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,7-Dimethylindan | C₁₁H₁₄ | CID 23151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indene, 2,3-dihydro-4,7-dimethyl- [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. 7-Methylindan-4-ol | C₁₀H₁₂O | CID 85398 - PubChem [pubchem.ncbi.nlm.nih.gov]
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